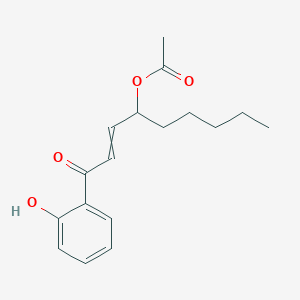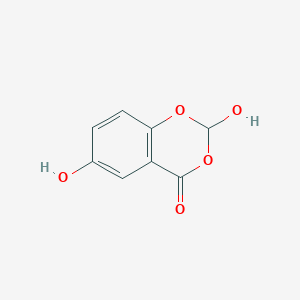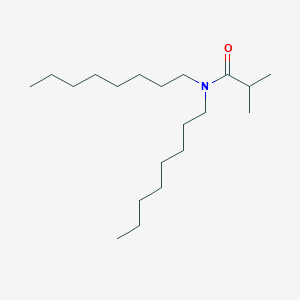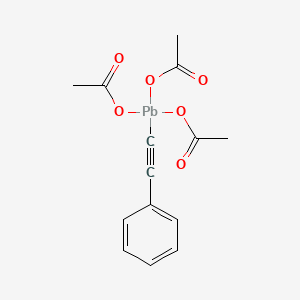
Tris(acetyloxy)(phenylethynyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetyloxy)(phenylethynyl)plumbane is a lead-based organometallic compound with the molecular formula C12H14O6Pb It is characterized by the presence of three acetyloxy groups and a phenylethynyl group attached to a central lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(phenylethynyl)plumbane typically involves the reaction of lead acetate with phenylethynyl derivatives under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of the phenylethynyl-lead bond . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, with optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(acetyloxy)(phenylethynyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Lead(IV) derivatives with additional oxygen-containing functional groups.
Reduction: Lead(II) compounds with reduced oxidation states.
Substitution: Compounds with new functional groups replacing the acetyloxy groups.
Scientific Research Applications
Tris(acetyloxy)(phenylethynyl)plumbane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(phenylethynyl)plumbane involves its interaction with molecular targets through its lead center and functional groups. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the acetyloxy groups can undergo hydrolysis to release acetic acid. The lead atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tris(acetyloxy)phenylplumbane: Similar structure but lacks the phenylethynyl group.
Tris(acetyloxy)ethylplumbane: Contains an ethyl group instead of a phenylethynyl group.
Tris(acetyloxy)propylplumbane: Contains a propyl group instead of a phenylethynyl group.
Uniqueness
Tris(acetyloxy)(phenylethynyl)plumbane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity compared to other tris(acetyloxy)plumbane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
144363-63-3 |
|---|---|
Molecular Formula |
C14H14O6Pb |
Molecular Weight |
485 g/mol |
IUPAC Name |
[diacetyloxy(2-phenylethynyl)plumbyl] acetate |
InChI |
InChI=1S/C8H5.3C2H4O2.Pb/c1-2-8-6-4-3-5-7-8;3*1-2(3)4;/h3-7H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
IZDVLOBVUBCSTG-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C#CC1=CC=CC=C1)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


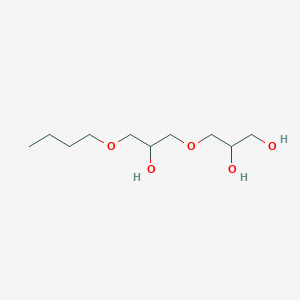
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
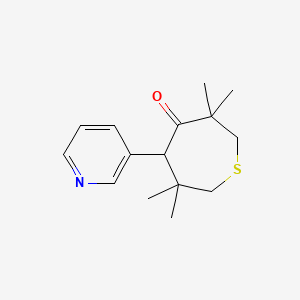
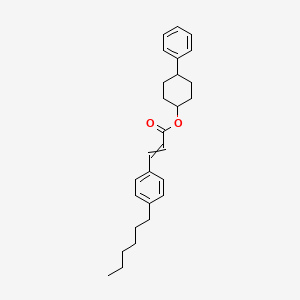
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
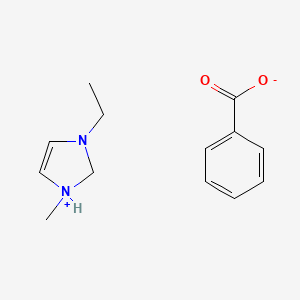
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
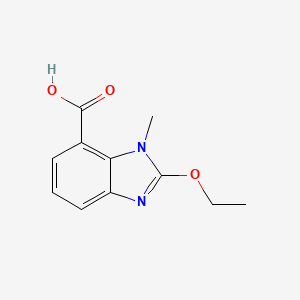
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
